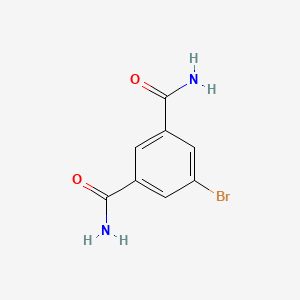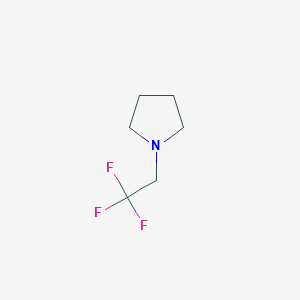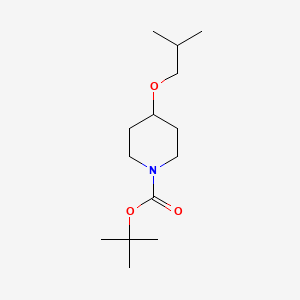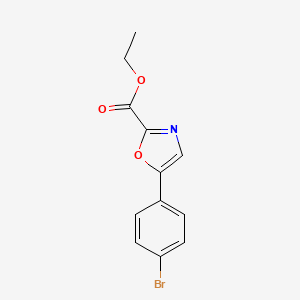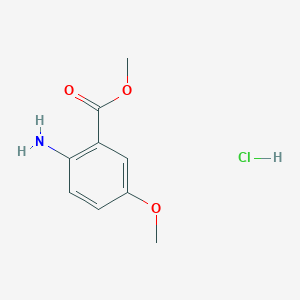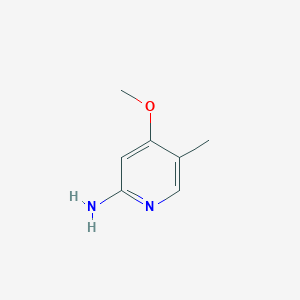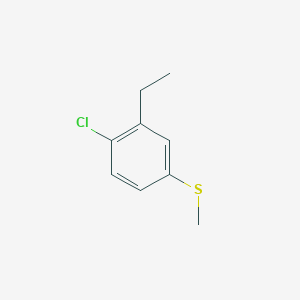
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride” is a chemical compound with the CAS Number: 396730-55-5 . It has a molecular weight of 135.59 and its linear formula is C5H10ClNO . It appears as a grey solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Applications De Recherche Scientifique
Oligonucleotide Synthesis
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride, as part of pyridine hydrochloride, has been utilized in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This method offers an improved approach for synthesizing oligonucleotides, particularly useful for creating mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups. This technique could be pivotal for synthesizing oligonucleotide analogues with sensitive substituents, offering a promising avenue for advancing genetic research and therapeutic applications (Gryaznov & Letsinger, 1992).
Chemical Synthesis of Pyridines
The compound has been implicated in the efficient synthesis of pyridines through the conversion of cyclic six-membered imines into pyridines. This process involves a highly regioselective α, α-dichlorination followed by double dehydrochlorination, highlighting its potential in the synthesis of pyridine derivatives. Such chemical pathways are critical for developing materials and molecules with applications in various industries, including pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).
Photophysical Properties of Organic Dyes
This compound derivatives have been studied for their emissive properties, revealing a new class of large Stokes shift organic dyes. These compounds exhibit intense fluorescence upon UV light excitation, with potential applications in materials science for developing fluorescent probes and materials with specific optical properties (Marchesi, Brenna, & Ardizzoia, 2019).
Anti-Inflammatory Agents
Research has also explored the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, investigating their potential as anti-inflammatory agents. This study underscores the compound's relevance in medicinal chemistry, aiming to develop new therapeutic agents to treat inflammation (Rao, Redda, Onayemi, Melles, & Choi, 1995).
Coordination Chemistry and Luminescent Probes
The compound has been utilized in coordination chemistry to create polymers and complexes with potential as luminescent probes. This application is significant for the development of sensors and imaging agents, offering insights into the interactions of metals and organic ligands in the creation of functional materials (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,6-tetrahydropyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLZHNGMVJOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)


